molecular formula C20H19NO4S B14926409 Ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate

Ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate

Cat. No.: B14926409
M. Wt: 369.4 g/mol
InChI Key: XBWPXNDRBDKWRY-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of Ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with 2-aminobenzothiophene-3-carboxylate under basic conditions to yield the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzothiophene ring.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological activities.

Comparison with Similar Compounds

Ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:

  • Ethyl 2-[(4-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate
  • Mthis compound
  • Ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H19NO4S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H19NO4S/c1-3-24-15-11-7-5-9-13(15)18(22)21-19-17(20(23)25-4-2)14-10-6-8-12-16(14)26-19/h5-12H,3-4H2,1-2H3,(H,21,22)

InChI Key

XBWPXNDRBDKWRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C3=CC=CC=C3S2)C(=O)OCC

Origin of Product

United States

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